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Compound Name: 4-Bromo-5-methoxy-1H-indazole

Cat. No.: B1531023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its

prevalence in a multitude of clinically relevant kinase inhibitors. The strategic placement of

bromo and methoxy substituents on the indazole ring system allows for the fine-tuning of a

compound's potency, selectivity, and pharmacokinetic properties. This guide provides a

comparative analysis of the cellular activities of various bromo-methoxy substituted indazole

derivatives, offering insights into their therapeutic potential, particularly in oncology. We will

delve into the structure-activity relationships that govern their biological effects and provide

detailed protocols for their evaluation.

The Indazole Core: A Privileged Scaffold in Kinase
Inhibition
Indazole derivatives have demonstrated remarkable success as inhibitors of a wide range of

protein kinases, which are critical regulators of cellular processes often dysregulated in

diseases like cancer.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib,

feature the indazole core and function by targeting key kinases involved in tumor angiogenesis

and proliferation.[1] The indazole ring, with its bicyclic structure composed of a benzene and a

pyrazole ring, serves as a versatile template for designing potent and selective inhibitors.[2]
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The introduction of bromine and methoxy groups at various positions on this scaffold

significantly influences the compound's interaction with the target kinase. A bromine atom can

engage in halogen bonding, a specific non-covalent interaction that can enhance binding

affinity and selectivity.[3] The methoxy group, with its hydrogen bond accepting and lipophilic

properties, can also contribute to target engagement and modulate the overall physicochemical

profile of the molecule.[2]

Comparative Cellular Activity of Bromo-Methoxy
Indazole Derivatives
While specific data on derivatives of 4-Bromo-5-methoxy-1H-indazole is limited in the public

domain, we can draw valuable comparisons from studies on other bromo- and methoxy-

substituted indazole analogs. The following table summarizes the anti-proliferative activity of

representative compounds against various cancer cell lines.
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Compoun
d ID

Substituti
on
Pattern

Target(s) Cell Line
Cancer
Type

IC50 (µM)
Referenc
e

Compound

6o

5-Bromo-

1H-indazol-

3-amine

derivative

Not

specified
K562

Chronic

Myeloid

Leukemia

5.15 [4][5]

A549
Lung

Cancer
>40 [4]

PC-3
Prostate

Cancer
25.4 [4]

Hep-G2
Liver

Cancer
11.2 [4]

Compound

5k

5-Bromo-

1H-indazol-

3-amine

derivative

Not

specified
Hep-G2

Liver

Cancer
3.32 [6]

Compound

13e/f

2-position

substituted

indazole

with

methoxy

group

VEGFR-2
Not

specified

Not

specified

Potent

inhibition
[7]

Axitinib
Indazole-

based

VEGFRs,

PDGFR,

Kit

HUVEC
Endothelial

Cells
0.001 (nM) [8][9]

Pazopanib
Indazole-

based

VEGFRs,

PDGFR,

Kit

HUVEC
Endothelial

Cells
0.021 (nM) [1]

Analysis of Structure-Activity Relationships (SAR):
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The data, though from different structural series, highlights key SAR trends:

Position of Substitution: The location of the bromo and methoxy groups is critical for activity.

For instance, the potent activity of Axitinib and Pazopanib is in part due to the specific

substitution pattern on the indazole ring that allows for optimal interaction with the ATP-

binding pocket of their target kinases.

Nature of Linked Groups: The groups attached to the indazole core, in addition to the bromo

and methoxy substituents, play a crucial role. In the case of compounds 6o and 5k, which

are 5-bromo-1H-indazol-3-amine derivatives, the modifications at the 3-amino position

significantly impact their anti-proliferative activity and selectivity across different cancer cell

lines.[4][6]

Target Specificity: The substitution pattern dictates the kinase selectivity profile. While some

indazole derivatives are multi-kinase inhibitors, others can be designed to be highly selective

for a particular kinase, which can be advantageous in minimizing off-target effects.

Key Signaling Pathways Targeted by Indazole
Kinase Inhibitors
Indazole-based kinase inhibitors often target receptor tyrosine kinases (RTKs) and downstream

signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. A

common mechanism involves the inhibition of the vascular endothelial growth factor receptor

(VEGFR), which plays a pivotal role in the formation of new blood vessels that supply tumors

with nutrients and oxygen.

Below is a generalized diagram of an RTK signaling pathway and the potential point of

intervention for an indazole-based kinase inhibitor.
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Caption: Workflow for the MTT-based cell viability assay.
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Target Engagement (Western Blotting)
Western blotting can be used to assess the effect of the compounds on the phosphorylation

status of the target kinase and downstream signaling proteins.

Materials:

Treated cell lysates

SDS-PAGE gels and blotting apparatus

PVDF membranes

Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Protein Extraction: Lyse treated cells and determine protein concentration.

SDS-PAGE: Separate proteins by size using SDS-PAGE.

Electrotransfer: Transfer proteins to a PVDF membrane.

Immunoblotting: Probe the membrane with specific primary and secondary antibodies.

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify band intensities to determine the relative levels of protein

phosphorylation.

1. Cell Lysis &
Protein Quantification

2. SDS-PAGE
(Protein Separation)

3. Transfer to
PVDF Membrane

4. Antibody
Incubation
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Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions
The bromo-methoxy substituted indazole scaffold holds significant promise for the development

of novel kinase inhibitors. The strategic placement of these functional groups allows for the

modulation of potency, selectivity, and drug-like properties. While this guide provides a

comparative overview based on available data, the synthesis and evaluation of a focused

library of derivatives from 4-Bromo-5-methoxy-1H-indazole are warranted to fully explore the

therapeutic potential of this specific substitution pattern. Future research should aim to

elucidate the precise molecular targets of these compounds and evaluate their efficacy in

preclinical models of cancer. By combining rational drug design, robust cellular evaluation, and

in-depth mechanistic studies, the full potential of this promising class of compounds can be

realized.

References
Cao, D., et al. (2016). Discovery and structure activity relationship study of novel indazole
amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic &
Medicinal Chemistry Letters, 26(11), 2684-2688. [Link]
Cui, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-
cancer agents. RSC Advances, 11(27), 16345-16357. [Link]
El-Damasy, A. K., & El-Sayed, M. A. A. (2018). ADVANCES IN THE SYNTHESIS AND
KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-
Reviews in Medicinal Chemistry, 18(16), 1339-1365. [Link]
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine
Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
Pauls, T. F., et al. (2023). Design, synthesis, and biological evaluation of indazole-based
PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
Sanna, F., et al. (2006). Inspecting the structure-activity relationship of protein kinase CK2
inhibitors derived from tetrabromo-benzimidazole. The Biochemical Journal, 398(1), 11-18.
[Link]
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine
Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
Sharma, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis
and Biological Perspectives. Molecules (Basel, Switzerland), 26(21), 6483. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1531023?utm_src=pdf-body-img
https://www.benchchem.com/product/b1531023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1531023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Schroeder, R. L., et al. (2018). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-
inden-1-one.
Wang, C., et al. (2023).
Wang, C., et al. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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